molecular formula C9H9NOS B3124562 4-(Phenylsulfanyl)azetidin-2-one CAS No. 31898-69-8

4-(Phenylsulfanyl)azetidin-2-one

Cat. No. B3124562
M. Wt: 179.24 g/mol
InChI Key: IQVDSMUMVVBIQZ-UHFFFAOYSA-N
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Patent
US05990102

Procedure details

Treatment of 4-phenylthioazetidin-2-one (Iwata-Reuyl et. al., J. Nat. Prod., 1993, 56(8), 1373) (8 g) with methyl bromoacetate (7.5 g) under the conditions described for Example 1b gave the title compound as a colourless oil (6 g, 53% yield). 1H NMR δ (CDCl3) 2.87 (1H, dd, H3a), 3.42 (1H, dd, H3b), 3.70 (3H, s, CH3), 3.75, 4.29 (each 1H, d, NCH2), 5.22, (1H, dd, H4), 7.26-7.46 (5H, m, Ph-H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH:8]2[NH:11][C:10](=[O:12])[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:14][C:15]([O:17][CH3:18])=[O:16]>>[C:1]1([S:7][CH:8]2[N:11]([CH2:14][C:15]([O:17][CH3:18])=[O:16])[C:10](=[O:12])[CH2:9]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC1CC(N1)=O
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1CC(N1CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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